Boc-alpha-methyl-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

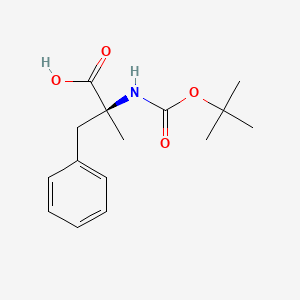

Boc-alpha-methyl-L-phenylalanine is a chemical compound with the CAS Number: 111771-58-5 . Its molecular weight is 279.34 and its molecular formula is C15H21NO4 . It appears as a white powder .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-alpha-methyl-L-phenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The Boc-alpha-methyl-L-phenylalanine molecule contains a total of 41 bond(s). There are 20 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

The Boc group in Boc-alpha-methyl-L-phenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

Boc-alpha-methyl-L-phenylalanine is a white powder . It has a molecular weight of 279.33 and a molecular formula of C15H21NO4 .Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

Boc-alpha-methyl-L-Phe is utilized in the synthesis of phenylalanine amide derivatives, which have shown promising results as antimicrobial agents. These derivatives have been effective against a range of microbial species, including Microsporum gypsuem and Candida albicans , and have demonstrated antibacterial activities .

Antioxidant Applications

The compound’s derivatives have also been screened for antioxidant activities, showing good activity in DPPH scavenging and ABTS assay methods. This indicates their potential use as antioxidants in various applications, including food preservation and pharmaceuticals .

Chelating Activity

Some amide compounds derived from Boc-alpha-methyl-L-Phe act as metal chelating ligands with Fe2+ ions . This property is significant for applications in removing heavy metals from waste streams or in developing therapeutic agents that require metal chelation .

Biosynthesis of L-Phenylalanine

Boc-alpha-methyl-L-Phe is involved in the biosynthesis of L-phenylalanine, an essential amino acid. Systematic engineering has enabled efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors, which is crucial for industrial applications .

Pharmaceutical Synthesis

L-phenylalanine, for which Boc-alpha-methyl-L-Phe serves as a precursor, is extensively used in the synthesis of pharmaceutically active compounds. These include cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors, highlighting the compound’s importance in pharmaceutical manufacturing .

Production of High-Value Amino Acids

The compound is part of a bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials. This approach is particularly valuable for the cost-effective production of amino acids for various industrial uses .

Chemical Protection for Synthesis

Boc-alpha-methyl-L-Phe is used for the BOC protection of amino groups during chemical synthesis. This process is vital for the preparation of various aliphatic and aromatic amines, amino acids, and amino alcohols, ensuring the selectivity and efficiency of synthetic routes .

Mecanismo De Acción

Target of Action

Boc-alpha-methyl-L-phenylalanine, also known as Boc-alpha-methyl-L-Phe, is a derivative of the amino acid phenylalanine It’s known that boc (tert-butyl carbamate) is a commonly used protective group for amines , suggesting that this compound may interact with proteins or enzymes that recognize or process phenylalanine or its derivatives.

Mode of Action

The boc group is known to protect amino functions during the synthesis of multifunctional targets . This suggests that Boc-alpha-methyl-L-phenylalanine may be involved in complex biochemical reactions where the phenylalanine moiety interacts with its target, while the Boc group prevents unwanted side reactions.

Safety and Hazards

When handling Boc-alpha-methyl-L-phenylalanine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXPKABRZLISKX-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-alpha-methyl-L-phenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)